(2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide is an organic molecule characterized by the presence of a benzyloxy group attached to a phenyl ring, a furan ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the furan-2-yl intermediate: Furan-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride.
Coupling reaction: The benzyloxyphenyl intermediate is then coupled with the furan-2-yl intermediate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanamide derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(methoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of a benzyloxy group.
(2E)-N-[4-(ethoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with an ethoxy group instead of a benzyloxy group.
(2E)-N-[4-(propoxy)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide lies in its benzyloxy group, which provides distinct hydrophobic and electronic properties compared to other similar compounds. This can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(13-12-18-7-4-14-23-18)21-17-8-10-19(11-9-17)24-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMTWVOIZBGGLI-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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